4-((Ethoxycarbonyl)amino)benzoic acid
Overview
Description
4-((Ethoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the amino group is substituted with an ethoxycarbonyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-aminobenzoic acid, play a crucial role in the synthesis of folic acid in many bacterial species, yeasts, and plants .
Mode of Action
Carboxylic acids are known to undergo nucleophilic acyl substitution reactions .
Biochemical Pathways
It is known that similar compounds, such as 4-aminobenzoic acid, are intermediates in the synthesis of folate by bacteria, plants, and fungi .
Biochemical Analysis
Biochemical Properties
4-((Ethoxycarbonyl)amino)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the synthesis and degradation of aromatic compounds. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions . For example, it may interact with enzymes such as aminotransferases and decarboxylases, influencing the metabolic pathways of aromatic amino acids .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the expression of genes involved in the synthesis of aromatic compounds and the regulation of metabolic pathways . Additionally, this compound can modulate cellular metabolism by acting as a substrate or inhibitor in enzymatic reactions, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it has been observed to influence metabolic pathways and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including potential toxicity to specific cell types and disruption of normal cellular processes . It is important to determine the appropriate dosage to achieve the desired effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as aminotransferases and decarboxylases, influencing the metabolic flux of aromatic amino acids . The compound can also affect the levels of specific metabolites within the cell, leading to changes in overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, affecting the overall metabolic processes within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, ultimately affecting its role in metabolic pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction proceeds as follows:
- Dissolve p-aminobenzoic acid in ethanol.
- Add concentrated sulfuric acid dropwise while stirring the mixture.
- Heat the reaction mixture under reflux for several hours.
- After completion, neutralize the reaction mixture with a base such as sodium bicarbonate.
- Extract the product using an organic solvent like ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-((Ethoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water or aqueous base to revert to p-aminobenzoic acid.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Esterification: Ethanol and sulfuric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Halogens or nitro groups under acidic conditions.
Major Products Formed
Esterification: Formation of ethyl 4-((ethoxycarbonyl)amino)benzoate.
Hydrolysis: Formation of p-aminobenzoic acid.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-((Ethoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the ethoxycarbonyl group, making it less reactive in esterification reactions.
Ethyl 4-aminobenzoate: Similar structure but with an ester group instead of the carboxylic acid group.
4-((Methylamino)carbonyl)benzoic acid: Contains a methylamino group instead of an ethoxycarbonyl group.
Uniqueness
4-((Ethoxycarbonyl)amino)benzoic acid is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity in esterification and substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Properties
IUPAC Name |
4-(ethoxycarbonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSIQVFJYQNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346237 | |
Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-75-6 | |
Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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